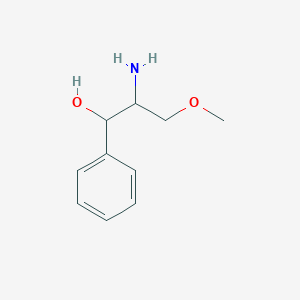![molecular formula C11H12O3 B13681106 2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxins. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . Additionally, a copper(II) acetate (Cu(OAc)2) catalyzed approach using ortho-halobenzoic acid, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
2,2,5-Trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[d][1,3]dioxin-4-one derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,5-Trimethyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
作用機序
The mechanism of action of 2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. The compound’s antiplasmodial activity is attributed to its ability to disrupt the parasite’s metabolic pathways .
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is used as a building block in organic synthesis and serves as a precursor to β-dicarbonyl compounds.
1,3-Benzodioxane: Known for its applications in medicinal and agrochemicals chemistry research.
Uniqueness
2,2,5-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a core structure in various biologically active molecules and its diverse applications in different fields make it a compound of significant interest.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2,2,5-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)10(12)14-11(2,3)13-8/h4-6H,1-3H3 |
InChIキー |
PUMKDDYXTXGPAI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(OC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)



![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)
![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)


![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)

